Methyl 2-[(3-methylphenyl)methyl]undecanoate
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Overview
Description
Methyl 2-[(3-methylphenyl)methyl]undecanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is a derivative of undecanoic acid, with a methyl group attached to the second carbon of the undecanoate chain and a 3-methylphenylmethyl group attached to the second carbon of the ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methylphenyl)methyl]undecanoate typically involves esterification reactions. One common method is the Fischer esterification, where undecanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methylphenyl)methyl]undecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Undecanoic acid derivatives.
Reduction: Alcohols such as 2-[(3-methylphenyl)methyl]undecanol.
Substitution: Amides or other ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-methylphenyl)methyl]undecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which Methyl 2-[(3-methylphenyl)methyl]undecanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The ester group can undergo hydrolysis, releasing the active undecanoic acid derivative, which can then interact with molecular targets such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl undecanoate: Similar structure but lacks the 3-methylphenylmethyl group.
Methyl 2-phenylundecanoate: Similar structure but with a phenyl group instead of a 3-methylphenylmethyl group.
Methyl 2-[(4-methylphenyl)methyl]undecanoate: Similar structure but with a 4-methylphenylmethyl group instead of a 3-methylphenylmethyl group.
Uniqueness
Methyl 2-[(3-methylphenyl)methyl]undecanoate is unique due to the presence of the 3-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62425-30-3 |
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Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
methyl 2-[(3-methylphenyl)methyl]undecanoate |
InChI |
InChI=1S/C20H32O2/c1-4-5-6-7-8-9-10-14-19(20(21)22-3)16-18-13-11-12-17(2)15-18/h11-13,15,19H,4-10,14,16H2,1-3H3 |
InChI Key |
BBMVQLMWJOYWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC1=CC=CC(=C1)C)C(=O)OC |
Origin of Product |
United States |
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